Arbutamine

Catalog No.
S519255
CAS No.
128470-16-6
M.F
C18H23NO4
M. Wt
317.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arbutamine

CAS Number

128470-16-6

Product Name

Arbutamine

IUPAC Name

4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol

Molecular Formula

C18H23NO4

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1

InChI Key

IIRWWTKISYTTBL-SFHVURJKSA-N

SMILES

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O

Solubility

8.42e-02 g/L

Synonyms

4-[(1R)-1-Hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-1,2-benzenediol; (R)-4-[1-Hydroxy-2-[[4-(4-hydroxyphenyl)butyl]amino]ethyl]-1,2-benzenediol; (-)-Arbutamine;

Canonical SMILES

C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O

Skin Lightening and Depigmentation:

Arbutin, a naturally occurring glycoside found in various plants like bearberry, blueberry, and cranberry leaves, has garnered significant research interest for its potential in skin lightening and depigmentation. Its primary mechanism of action involves inhibiting tyrosinase, a key enzyme involved in melanin production. By reducing melanin formation, arbutin can help lighten hyperpigmentation, age spots, and freckles []. Several studies have demonstrated the efficacy of arbutin in lightening skin tone, with some showing comparable results to hydroquinone, a stronger but potentially harsher depigmenting agent []. However, research also highlights the limitations of arbutin, including its potential instability and lower potency compared to hydroquinone [].

Anti-oxidant Properties:

Beyond its depigmenting effects, research suggests that arbutin may possess antioxidant properties. Studies have shown arbutin's ability to scavenge free radicals, which can contribute to skin aging and damage. This potential antioxidant activity may offer additional benefits for skin health, although further research is needed to fully understand its significance [].

Anticancer Potential:

Emerging research explores the potential of arbutin in cancer prevention and treatment. Studies have shown arbutin's ability to inhibit the growth and proliferation of various cancer cell lines, including bladder, breast, and colon cancers []. However, these studies are primarily conducted in vitro, and further investigation is crucial to determine the effectiveness and safety of arbutin in a clinical setting.

Physical Description

Solid

XLogP3

0.9

LogP

2.9
2.9

UNII

B07L15YAEV

Drug Indication

Used to elicit acute cardiovascular responses (cardiac stumulant), similar to those produced by exercise, in order to aid in diagnosing the presence or absence of coronary artery disease (CAD) in patients who cannot exercise adequately.

Pharmacology

Arbutamine is a synthetic catecholamine with positive chronotropic and inotropic properties, used in echocardiography and diagnostic coronary angiography. Arbutamine binds to and activates beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and increasing force of myocardial contraction. By exerting a chronotropic and inotropic effect, arbutamine mimics the cardiac stress caused by exercise that may prevent adequate tissue perfusion and oxygenation, and may provoke myocardial ischemia in patients with coronary artery disease.

MeSH Pharmacological Classification

Cardiotonic Agents

ATC Code

C - Cardiovascular system
C01 - Cardiac therapy
C01C - Cardiac stimulants excl. cardiac glycosides
C01CA - Adrenergic and dopaminergic agents
C01CA22 - Arbutamine

Mechanism of Action

Arbutamine is a synthetic catecholamine with positive chronotropic and inotropic properties. The chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects of arbutamine serve to mimic exercise by increasing cardiac work (producing stress) and provoke myocardial ischemia in patients with compromised coronary arteries. The increase in heart rate caused by arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation. In functional assays, arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors. The beta-agonist activity of arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure. The degree of hypotension that occurs for a given chronotropic activity is less with arbutamine than, for example, with isoproterenol because alpha receptor activity is retained.

Other CAS

128470-16-6

Wikipedia

Arbutamine

Biological Half Life

Elimination half-life is approximately 8 minutes.

Dates

Modify: 2023-08-15

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